Product packaging for Mesalazine-13C6 Hydrochloride(Cat. No.:CAS No. 1261398-47-3)

Mesalazine-13C6 Hydrochloride

Cat. No.: B563597
CAS No.: 1261398-47-3
M. Wt: 195.549
InChI Key: KKRSNTURHSOKTM-BVNCJLROSA-N
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Description

Significance of Stable Isotope-Labeled Compounds as Research Probes

Stable isotope-labeled (SIL) compounds serve as powerful research probes, enabling scientists to trace the journey of a drug molecule within a biological system with high precision. metsol.commusechem.com By incorporating heavier isotopes like carbon-13 (¹³C), deuterium (B1214612) (²H), or nitrogen-15 (B135050) (¹⁵N) into a drug's structure, researchers can differentiate the labeled drug from its naturally occurring, unlabeled counterpart. metsol.comacanthusresearch.com This distinction is crucial for a variety of applications in pharmaceutical research.

One of the primary uses of SIL compounds is in absorption, distribution, metabolism, and excretion (ADME) studies. musechem.comchemicalsknowledgehub.com These studies are fundamental to understanding the pharmacokinetic profile of a drug. nih.gov By analyzing samples such as blood and urine, researchers can track the labeled drug and its metabolites, providing clear insights into how the drug is processed by the body. chemicalsknowledgehub.com This information is critical for identifying potential drug candidates early in the development process and ensuring their safety and efficacy. adesisinc.com

Furthermore, SIL compounds are instrumental in quantitative analysis, particularly in conjunction with mass spectrometry. nih.govresearchgate.net They are frequently used as internal standards in bioanalytical methods, which helps to correct for variations during sample preparation and analysis, leading to more accurate and reproducible results. acanthusresearch.com This enhanced analytical precision allows for the confident elucidation of complex molecular structures and reaction mechanisms. adesisinc.com The ability to accurately quantify drug and metabolite levels is essential for understanding a drug's disposition and potential for toxicity. nih.govresearchgate.net

Overview of Isotopic Labeling Principles in Drug Discovery and Development

The core principle of isotopic labeling lies in the ability to introduce a "mass tag" into a molecule without significantly altering its chemical and physical properties. researchgate.net The most commonly used stable isotopes in drug development are deuterium (²H), carbon-13 (¹³C), nitrogen-15 (¹⁵N), and oxygen-18 (¹⁸O). musechem.com The choice of isotope and its position within the molecule are critical considerations in the design of a labeled compound. acanthusresearch.com

Labels can be introduced at various stages of the synthesis of a drug molecule. chemicalsknowledgehub.com In some cases, simple methods like exchanging acidic protons with deuterium from deuterated water can be employed. chemicalsknowledgehub.com However, for greater stability and to avoid loss of the label through metabolic processes, it is often preferable to incorporate isotopes into the carbon backbone of the molecule. chemicalsknowledgehub.com This synthetic approach offers more control over the position and number of isotopic substitutions. acanthusresearch.com

In drug discovery, isotopic labeling accelerates the identification of promising drug candidates by providing early insights into their metabolic fate. metsol.com This helps researchers to optimize the drug's structure to improve its metabolic stability and pharmacokinetic properties. musechem.com During preclinical and clinical development, SIL compounds are crucial for conducting detailed pharmacokinetic studies, bioequivalence studies, and for elucidating metabolic pathways. nih.govnih.gov The use of stable isotopes allows for the concomitant administration of labeled and unlabeled drugs, reducing inter-subject variability and providing more robust data. nih.gov

Rationale for the Application of Mesalazine-13C6 Hydrochloride in Mechanistic Investigations

Mesalazine, also known as 5-aminosalicylic acid (5-ASA), is an anti-inflammatory agent. drugbank.comnih.gov To investigate its mechanism of action and metabolic fate in detail, researchers utilize isotopically labeled versions of the molecule, such as Mesalazine-¹³C₆ Hydrochloride. schd-shimadzu.com In this specific labeled compound, six of the carbon atoms in the mesalazine molecule have been replaced with the stable isotope carbon-13. schd-shimadzu.com

The rationale for using Mesalazine-¹³C₆ Hydrochloride in mechanistic investigations is multifaceted. The ¹³C label provides a significant mass shift, allowing for clear differentiation from the endogenous and administered unlabeled mesalazine using mass spectrometry. This is particularly advantageous for:

Metabolite Identification: By tracking the ¹³C₆-labeled core, researchers can confidently identify metabolites of mesalazine, even those present at very low concentrations. The stable carbon backbone labeling ensures that the label is not lost during metabolic transformations. chemicalsknowledgehub.com

Flux Analysis: In studies of cellular metabolism, ¹³C-labeled compounds are used to trace the flow of carbon atoms through various metabolic pathways. nih.govfrontiersin.org By analyzing the labeling patterns in downstream metabolites, scientists can gain a quantitative understanding of how mesalazine influences cellular metabolic activity. tandfonline.com

Quantitative Bioanalysis: Mesalazine-¹³C₆ Hydrochloride serves as an ideal internal standard for the accurate quantification of mesalazine in biological samples. acanthusresearch.com Its chemical behavior is nearly identical to the unlabeled drug, ensuring that it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer, leading to highly reliable data. acanthusresearch.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8ClNO3 B563597 Mesalazine-13C6 Hydrochloride CAS No. 1261398-47-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-2-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3.ClH/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3,9H,8H2,(H,10,11);1H/i1+1,2+1,3+1,4+1,5+1,6+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRSNTURHSOKTM-BVNCJLROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1N)C(=O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678680
Record name 5-Amino-2-hydroxy(~13~C_6_)benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261398-47-3
Record name 5-Amino-2-hydroxy(~13~C_6_)benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Isotopic Incorporation Strategies for Mesalazine 13c6 Hydrochloride

Methodologies for Carbon-13 Enrichment in Aromatic Systems

The introduction of carbon-13 isotopes into aromatic systems is a critical step in the synthesis of labeled compounds like Mesalazine-13C6 Hydrochloride. Several strategies exist for achieving high levels of ¹³C enrichment. These methods often involve the use of precursors that are already enriched with ¹³C. For instance, the synthesis can start with commercially available ¹³C₆-labeled benzene (B151609). uchicago.edu

Another approach involves the use of smaller, ¹³C-enriched building blocks that can be assembled into the desired aromatic ring. For example, [4-¹³C]-erythrose and deuterated pyruvate (B1213749) can be used in biosynthetic systems to produce aromatic amino acids with site-specific ¹³C labeling. nih.gov While complex, chemical synthesis offers precise control over the location and number of ¹³C atoms incorporated. nih.gov The primary goal of these methods is to achieve high isotopic purity, often exceeding 98-99 atom% ¹³C, which is crucial for applications such as internal standards in quantitative mass spectrometry. lucerna-chem.ch

Precursor Selection and Synthetic Pathways for this compound

The synthesis of this compound typically starts with a ¹³C₆-labeled precursor. A common starting material is a fully labeled benzene ring, which then undergoes a series of reactions to introduce the necessary functional groups—an amino group, a hydroxyl group, and a carboxylic acid group—at the correct positions on the aromatic ring.

The general synthetic route involves the nitration of the ¹³C₆-benzene, followed by reduction of the nitro group to an amino group. Subsequent steps introduce the hydroxyl and carboxylic acid functionalities. The final step involves the formation of the hydrochloride salt. The molecular formula for this compound is C¹³C₆H₈ClNO₃. guidechem.com The use of controlled synthetic routes and precise stoichiometric control is essential to minimize the formation of unlabeled or partially labeled byproducts.

Radiochemical and Isotopic Purity Assessment of Labeled Compounds

Ensuring the high isotopic purity of this compound is paramount for its use as an internal standard. The most common and effective technique for this assessment is high-resolution mass spectrometry (HRMS). researchgate.netscite.ai HRMS can accurately differentiate between molecules with very small mass differences, allowing for the quantification of the labeled compound versus any unlabeled or partially labeled species. researchgate.netalmacgroup.com

The process involves analyzing the sample using an optimized UHPLC/MS method to separate the compound of interest from impurities. almacgroup.com By extracting the ion chromatograms for each isotopic variant and integrating the peak areas, a precise determination of the isotopic enrichment can be achieved. almacgroup.com This method is capable of determining isotopic purity for compounds labeled with various stable isotopes, including ¹³C, ¹⁵N, and deuterium (B1214612). researchgate.netscite.ai Purity levels for commercially available stable isotope-labeled compounds are typically greater than 98% or 99%. lucerna-chem.ch

Advanced Spectroscopic Characterization of this compound for Structural Confirmation

A suite of advanced spectroscopic techniques is employed to confirm the structure and isotopic integrity of the synthesized this compound.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Fidelity

As mentioned previously, HRMS is crucial for assessing isotopic purity. It provides a detailed analysis of the isotopic distribution within the sample. researchgate.netalmacgroup.com For this compound, the mass spectrum will show a predominant peak corresponding to the molecule containing six ¹³C atoms. The high resolution allows for the separation of this peak from the much smaller peaks representing the natural abundance of ¹³C and any unlabeled or partially labeled Mesalazine molecules. researchgate.netalmacgroup.com The theoretical molecular weight of this compound is 195.55 g/mol . lgcstandards.com

Advanced Analytical Methodologies Utilizing Mesalazine 13c6 Hydrochloride

Development and Validation of Quantitative Analytical Methods for Mesalazine and Metabolites

The development of robust analytical methods requires a meticulous process of optimization and validation to ensure reliability. For mesalazine and its metabolites, methods must be sensitive enough to detect low concentrations in complex biological fluids like plasma and urine, and specific enough to distinguish the parent drug from its metabolites and endogenous interferences. nih.govresearchgate.net

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the quantification of mesalazine and its metabolites due to its high sensitivity and selectivity. researchgate.netijprajournal.com In these methods, a stable isotope-labeled internal standard like Mesalazine-13C6 Hydrochloride or a deuterated analogue (e.g., Mesalamine-d3) is added to the biological sample at a known concentration before processing. researchgate.netcaymanchem.com

The sample preparation typically involves protein precipitation to remove larger molecules from the plasma or urine. nih.govresearchgate.net The extracted sample is then injected into the liquid chromatography system. Chromatographic separation is commonly achieved on a reverse-phase C18 or C8 column. nih.govsemanticscholar.org The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For a derivatized mesalazine, a mass transition of m/z 210.1→192.1 has been used, while its deuterated internal standard (Mesalamine D3) used the transition m/z 213.1→195.1. researchgate.net For underivatized mesalazine, the transition m/z 154 → m/z 108 has been reported. nih.gov

Validation of these methods is performed according to regulatory guidelines and includes assessment of specificity, linearity, accuracy, precision, recovery, and stability. researchgate.netsemanticscholar.org Linearity is typically established over a concentration range relevant to clinical or pharmacokinetic studies, for example, from 10 to 1200 ng/mL for mesalazine in human plasma, with correlation coefficients (r²) consistently exceeding 0.99. researchgate.netsemanticscholar.org

While less common than LC-MS/MS for this application, Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of mesalazine. Due to the low volatility of mesalazine, a derivatization step is necessary to make it suitable for GC analysis. This involves a chemical reaction to convert the polar functional groups into less polar, more volatile derivatives.

The use of a stable isotope-labeled internal standard like this compound is equally critical in GC-MS. chemicalbook.com It undergoes the same derivatization and chromatographic process as the unlabeled analyte, correcting for variations in reaction efficiency and injection volume. mdpi.com A novel method for quantifying compounds in stool has been developed using 13C labeled compounds as internal standards with thermal desorption GC-MS. mdpi.com This approach allows for the quantification of various metabolites and demonstrates the versatility of using stable isotopes in complex sample matrices. mdpi.com

Optimization is a critical step in method development to ensure reliable and efficient analysis. For LC-MS/MS methods, this involves a systematic approach to refining various parameters.

Mobile Phase Composition : The choice of solvents and additives in the mobile phase significantly impacts chromatographic resolution. Mixtures of aqueous solutions (often containing buffers like ammonium (B1175870) acetate (B1210297) or acids like formic acid) and organic solvents (such as acetonitrile (B52724) or methanol) are common. nih.govsemanticscholar.orgnih.gov For instance, a mobile phase of 0.1% formic acid in water and acetonitrile (40:60 v/v) has been successfully used. researchgate.net The pH of the aqueous phase is also a key parameter, with a pH of 5.0 showing good peak performance in one study. nih.gov

Column and Temperature : Different stationary phases (e.g., C18, C8, HILIC) are tested to achieve the best separation. nih.govsemanticscholar.orgplos.org Column temperature can also be optimized; increasing temperature from 25°C to 50°C has been shown to improve peak characteristics significantly without negatively impacting retention time. nih.gov

Flow Rate : The speed at which the mobile phase passes through the column is adjusted to balance analysis time with separation efficiency. Flow rates are typically in the range of 0.3 to 1.5 mL/min. nih.govnih.govijpbs.com

Mass Spectrometer Settings : In the mass spectrometer, parameters such as the electrospray ionization (ESI) source temperature, capillary voltage, and collision energy for MRM transitions are carefully tuned to maximize the signal intensity for both the analyte and the internal standard. researchgate.netsemanticscholar.org

ParameterStudy 1 nih.govStudy 2 semanticscholar.orgStudy 3 researchgate.net
Column Waters Spherisorb C6 (150 x 4.6 mm, 5 µm)Thermo, HyPURITY C18 (150 x 4.6 mm, 5 μm)Thermo, Hypersil BDS, C18 (100 mm × 4.6 mm, 5 μm)
Mobile Phase 0.2% formic acid in water-methanol (20:80, v/v)10 mM ammonium acetate : methanol (B129727) (85:15 v/v)0.1% formic acid in water : acetonitrile (40:60 v/v)
Flow Rate 1.0 mL/min0.6 mL/min0.5 mL/min
Internal Standard DiazepamN-Acetyl mesalamine D3Mesalamine D3
Ionization Mode ESI PositiveESI PositiveESI Positive
Linear Range 50-30,000 ng/mL2-1500 ng/mL10-1200 ng/mL
Intra-day Precision <7.9%1.60% to 8.63%Not Specified
Inter-day Precision <7.9%2.14% to 8.67%Not Specified

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Application as an Internal Standard in Bioanalytical Quantification

The fundamental purpose of an internal standard (IS) in quantitative analysis is to correct for the variability inherent in the analytical process. nih.gov A stable isotope-labeled compound like this compound is considered the "gold standard" for internal standards in mass spectrometry. researchgate.netresearchgate.net

Precision refers to the closeness of repeated measurements, while accuracy is the closeness of a measurement to the true value. This compound enhances both by compensating for procedural variations. nih.govresearchgate.net Because the stable isotope-labeled standard has nearly identical physicochemical properties to the unlabeled analyte, it behaves similarly during every step of the analysis, including extraction, derivatization (if applicable), and injection into the chromatograph. researchgate.net

Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard. The final measurement is based on the ratio of the analyte's signal to the internal standard's signal. This ratio remains constant even if the absolute signal intensities fluctuate due to sample loss or injection inconsistencies, thereby significantly improving the precision and accuracy of the final calculated concentration. semanticscholar.orgnih.gov Studies show that methods using stable isotope-labeled internal standards achieve excellent precision, often with coefficients of variation well below 15%. nih.govscispace.com

Biological samples such as plasma, urine, and stool are incredibly complex, containing numerous endogenous compounds like salts, lipids, and proteins. mdpi.comnih.gov During mass spectrometric analysis, these co-eluting matrix components can interfere with the ionization of the target analyte in the ESI source, a phenomenon known as the matrix effect. This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy of quantification. nih.gov

This compound is a powerful tool to mitigate these matrix effects. researchgate.net Since it co-elutes with the native mesalazine from the chromatography column, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the internal standard peak area, the variable effect of the matrix is effectively cancelled out. nih.govresearchgate.net This ensures that the quantification is robust and reliable, even with the inherent variability between different patient samples. researchgate.net Validated methods for mesalazine often report that the matrix effect is within acceptable limits (e.g., ±9.8%) when a proper internal standard is used. nih.gov

Role in Enhancing Assay Precision and Accuracy

Stable Isotope Tracing for Untargeted Metabolite Profiling

Stable isotope tracing is a powerful methodology used to track the metabolic fate of molecules within a biological system. mfd.org.mknih.gov By introducing a labeled compound, such as this compound, researchers can follow the incorporation of the heavy isotopes (in this case, 13C) into downstream metabolites. doi.org This untargeted approach allows for the discovery of novel biochemical pathways and provides insights into how metabolic networks are altered under different conditions, without preconceived hypotheses. acs.orgnih.gov The core of this technique lies in the ability of mass spectrometry to distinguish between the mass of naturally occurring metabolites and their isotopically labeled counterparts. doi.orgmdpi.com

Isotope Pattern Recognition Algorithms for Tracer-Derived Metabolites

A central challenge in untargeted stable isotope tracing is the identification of tracer-derived metabolites from complex datasets containing thousands of mass spectral features. researchgate.net To address this, specialized algorithms are employed to recognize the distinct isotopic patterns created by the incorporation of the stable isotope tracer.

These algorithms function by searching for specific mass differences between ions. nih.gov For a 13C-labeled tracer, the mass difference searched for is approximately 1.00335 Da per 13C atom. tandfonline.com When a compound like Mesalazine-13C6 is metabolized, the six 13C atoms can be incorporated partially or entirely into new molecules, creating a unique "isotopologue" signature. An isotopologue is a molecule that differs only in its isotopic composition. acs.org

Key algorithmic approaches include:

Mass Difference Networking: This method identifies pairs of ions that are separated by a mass consistent with isotopic substitution (e.g., the mass of a 13C minus a 12C atom). nih.gov These pairs are then connected into networks, grouping potential isotopologues of the same compound. nih.gov

Isotopic Ratio Outlier Analysis (IROA): This technique uses a mixture of samples, one labeled with a low percentage (e.g., 5%) of 13C and the other with a high percentage (e.g., 95%). nih.govresearchgate.net This creates highly predictable and characteristic isotopic patterns that allow algorithms to easily distinguish true biological signals from background noise and artifacts. doi.orgnih.gov

Tree-Based Annotation: Some modern tools use a generalized tree structure to represent the relationships between different ions originating from a single compound, such as adducts and isotopes. nih.gov This hierarchical approach helps to de-convolute complex spectra and accurately infer the neutral mass of the original metabolite. nih.gov

Software like X13CMS is specifically designed to work with output from common metabolomics platforms like XCMS. It automatically identifies isotopologue groups corresponding to labeled compounds and can compare their labeling patterns between different experimental conditions, revealing changes in metabolic flux. acs.orgnih.gov

Data Processing and Bioinformatic Tools for Metabolomics Analysis

The analysis of data from stable isotope tracing experiments requires a suite of sophisticated bioinformatic tools. These platforms handle the entire workflow, from raw data processing to statistical analysis and pathway visualization. mdpi.comnih.gov The process generally involves peak detection, retention time alignment, normalization, and annotation of mass spectral data. mdpi.com

For stable isotope tracing specifically, several key software tools have been developed to automate the analysis of isotopically labeled data. tandfonline.comnih.gov These tools are critical for managing the computational intensity of correcting for natural isotope abundance and identifying labeled species. mdpi.com

Below is a table of representative bioinformatic tools and their functions in metabolomics analysis:

Tool/PlatformPrimary FunctionKey Features for Isotope Tracing
XCMS Peak detection, retention time alignment, and quantification of features in raw LC/MS data. mdpi.comProvides the foundational data table of mass spectral features that is used by specialized isotope-tracking software like X13CMS. acs.org
X13CMS Global tracking of isotopic labels in untargeted metabolomics. acs.orgmdpi.comIdentifies isotopologue groups, quantifies labeling patterns, and performs statistical comparisons of labeling between samples. acs.org
khipu Pre-annotation of untargeted metabolomics data. nih.govUses a generalized tree structure to annotate relationships between ions (isotopes, adducts) and is applicable to both standard and isotope tracing data. nih.gov
Miso Analysis of data from multiple-precursor isotope labeling experiments. oup.comProvides an automated workflow to detect the complete repertoire of labeled molecules when multiple different isotopic tracers are used. oup.com
MetaboAnalyst Statistical, functional, and pathway analysis of metabolomics data. mdpi.comUsed for downstream analysis of identified labeled metabolites to understand their biological significance and impacted pathways. mdpi.com
geoRge Detection of stable isotope labeling in untargeted LC/MS data. researchgate.netUses statistical comparison between unlabeled and labeled samples to identify significantly up-regulated features corresponding to labeled metabolites. researchgate.net
IsoCorrectoR Correction for natural isotope abundance. mdpi.comA critical step to accurately determine the true enrichment from the tracer by removing the contribution of naturally occurring heavy isotopes. mdpi.com

These tools enable researchers to move from complex raw data to meaningful biological insights, identifying which metabolic pathways are active and how they are affected by various stimuli or disease states. nih.govnih.gov

Impurity Profiling and Reference Standard Applications for Mesalazine Synthesis

The quality and safety of a pharmaceutical product are intrinsically linked to its purity. Impurity profiling—the identification, characterization, and quantification of impurities in drug substances and products—is a critical aspect of pharmaceutical analysis. medwinpublishers.com For Mesalazine, advanced analytical methods are required to detect and control related substances that may arise during synthesis or degradation. mfd.org.mkresearchgate.net

Analytical Method Development for Related Substances

Developing robust analytical methods is essential for separating and quantifying impurities related to Mesalazine. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques employed for this purpose. mfd.org.mkresearchgate.netuobasrah.edu.iq These methods must be sensitive and specific enough to detect trace-level impurities in the presence of a high concentration of the active pharmaceutical ingredient (API). researchgate.net

Method development focuses on optimizing several parameters:

Chromatographic Column: Reversed-phase columns, such as C18, are frequently used. mfd.org.mkresearchgate.net

Mobile Phase: The composition of the mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is adjusted to achieve optimal separation of all known impurities from the main Mesalazine peak. mfd.org.mkresearchgate.net

Detection: UV detection is commonly used, with the wavelength set to maximize the response for both Mesalazine and its impurities. mfd.org.mkuobasrah.edu.iq

The European Pharmacopoeia (Ph. Eur.) outlines multiple HPLC methods for controlling different specified impurities in Mesalazine, highlighting the complexity of its impurity profile. mfd.org.mk Research efforts have focused on developing single, faster, and more efficient methods, such as UPLC-based approaches, to determine all related substances in a shorter runtime. researchgate.net

The table below lists some of the known impurities of Mesalazine that are monitored during quality control.

Impurity NameCommon AbbreviationChemical Name
Mesalazine Impurity A mfd.org.mk4-AP nih.gov4-Aminophenol mfd.org.mknih.gov
Mesalazine Impurity C mfd.org.mk2-AP nih.gov2-Aminophenol mfd.org.mknih.gov
Mesalazine Impurity B pharmaffiliates.com3-AP nih.gov3-Aminophenol nih.gov
Salicylic Acid nih.govSA nih.gov2-Hydroxybenzoic acid
2,5-Dihydroxybenzoic acid nih.gov2,5-DHB nih.govGentisic Acid

Use of this compound in Reference Standard Traceability

In quantitative analysis, particularly using powerful techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), stable isotope-labeled (SIL) compounds such as this compound serve as ideal internal standards. lgcstandards.comnih.gov An internal standard is a compound of known concentration added to a sample to correct for analytical variability. youtube.com

The use of a SIL compound as an internal standard is a technique known as isotopic dilution. This compound is chemically identical to Mesalazine, meaning it exhibits the same behavior during sample extraction, cleanup, and chromatographic separation. However, it is easily distinguished by its higher mass in a mass spectrometer. youtube.com

This approach provides significant advantages over using a conventional internal standard that is only structurally similar:

Correction for Matrix Effects: LC-MS analysis can suffer from matrix effects, where other components in the sample suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Because the SIL internal standard is affected by the matrix in the same way as the unlabeled analyte, it provides a highly accurate correction. lgcstandards.com

Improved Precision and Accuracy: By accounting for variations in instrument response and sample loss during preparation, the SIL standard dramatically improves the precision and accuracy of the measurement. lgcstandards.comnih.gov

Enhanced Traceability: Using a well-characterized SIL reference material ensures that the quantitative results are traceable to a known standard, which is fundamental for regulatory compliance and ensuring product quality. High-purity SIL standards are essential for this purpose. acanthusresearch.com

The table below summarizes the key differences between conventional and stable isotope-labeled internal standards.

FeatureConventional Internal StandardStable Isotope-Labeled (SIL) Internal Standard
Structure Structurally similar to the analyte. youtube.comChemically identical to the analyte, differing only in isotopic composition.
Co-elution Elutes at a different retention time.Co-elutes with the analyte.
Mass Spectrometry Distinguished by a different mass-to-charge ratio.Distinguished by a different mass-to-charge ratio due to heavy isotopes. youtube.com
Correction for Matrix Effects May not accurately compensate for matrix effects as its ionization efficiency can differ from the analyte's.Provides excellent compensation as it is affected by the matrix identically to the analyte. lgcstandards.com
Accuracy GoodExcellent lgcstandards.com

Investigating Biotransformation and Mechanistic Pathways of Mesalazine Using Isotopic Tracing

In Vitro Metabolism Studies with Mesalazine-13C6 Hydrochloride

In vitro methodologies are indispensable for characterizing the metabolic pathways of a drug candidate in a controlled environment, free from the complexities of a whole biological system. The application of this compound in these assays would enable precise tracking of the parent compound and the formation of its metabolites.

Hepatic and Intestinal Microsomal Metabolism Studies

Mesalazine undergoes significant metabolism both in the liver and the intestinal mucosa. nih.govdrugbank.com Studies utilizing hepatic and intestinal microsomes—vesicles of the endoplasmic reticulum containing key drug-metabolizing enzymes—are essential for elucidating the primary sites of biotransformation.

In a typical study, this compound would be incubated with human liver microsomes (HLM) and human intestinal microsomes (HIM) in the presence of necessary cofactors like NADPH. The use of the 13C6-labeled compound would allow for unambiguous detection and quantification of the parent drug's depletion and the appearance of its metabolites by mass spectrometry. This is because any molecule derived from the drug will carry the unique six-Dalton mass shift, making it easily distinguishable from the biological matrix.

Research indicates that mesalazine is metabolized in both the liver and the gut wall. nih.govgeneesmiddeleninformatiebank.nl Acetylation, the primary metabolic route, occurs in both locations. nih.govgeneesmiddeleninformatiebank.nl By comparing the metabolic rates in liver versus intestinal microsomes, the relative contribution of each organ to the presystemic and systemic metabolism of mesalazine can be determined.

Elucidation of Cytochrome P450 (CYP) Isozyme Involvement (e.g., CYP3A4, CYP2D6, CYP1A2)

While acetylation is the main metabolic pathway for mesalazine, oxidative metabolism mediated by cytochrome P450 (CYP) enzymes also plays a role. journals.czresearchgate.net Identifying the specific CYP isozymes involved is critical for predicting potential drug-drug interactions.

In vitro studies have shown that mesalazine is a substrate for CYP3A4 and CYP2D6. journals.czresearchgate.net Furthermore, it acts as an inhibitor of CYP1A2 and CYP3A4 and an inducer of CYP2B6 and CYP3A4 activities. journals.czresearchgate.netbiomolther.org The use of this compound with a panel of recombinant human CYP isozymes would definitively confirm these interactions. The formation of 13C6-labeled hydroxylated metabolites would provide direct evidence of which specific CYPs are capable of metabolizing the drug.

Table 1: Summary of Mesalazine's Interaction with Cytochrome P450 (CYP) Isozymes
CYP IsozymeInteraction with MesalazineReference
CYP1A2Inhibitor journals.czresearchgate.net
CYP2B6Inducer biomolther.org
CYP2D6Substrate journals.czresearchgate.net
CYP3A4Substrate, Inhibitor, and Inducer journals.czresearchgate.netbiomolther.org

N-Acetyltransferase (NAT-1) Activity and Acetylation Pathways

The primary route of mesalazine metabolism is N-acetylation, which converts it to the pharmacologically inactive N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA). drugbank.com This reaction is catalyzed by N-acetyltransferase (NAT) enzymes. Studies have indicated that NAT1, which is highly expressed in the intestinal epithelium, is the principal enzyme responsible for mesalazine's acetylation, more so than NAT2. uzh.ch

Incubating this compound with recombinant NAT1 and NAT2 enzymes, or with cytosolic fractions from intestinal and liver cells, would allow for precise characterization of this pathway. The formation of N-acetyl-mesalazine-13C6 could be monitored over time to determine kinetic parameters. This approach would confirm the predominant role of NAT1 in the gut wall, contributing to the significant first-pass metabolism of orally administered mesalazine. nih.govgeneesmiddeleninformatiebank.nl

Identification of Novel Metabolites and Biotransformation Products via Isotopic Labeling

A key advantage of using this compound is the potential for discovering previously unidentified metabolites. In untargeted metabolomics studies, complex biological samples are analyzed by high-resolution mass spectrometry. The presence of the 13C6-label creates a unique isotopic signature—a "doublet" of peaks separated by six Daltons for the labeled and unlabeled endogenous counterpart—for all drug-related metabolites. researchgate.netnih.gov

This allows for the confident identification of even minor metabolites that might otherwise be lost in the noise of the biological matrix. By incubating this compound with hepatocytes, which contain a full complement of phase I and phase II metabolizing enzymes, researchers can perform a comprehensive search for novel glucuronide conjugates, sulfate (B86663) conjugates, or products of further oxidation, beyond the known acetylation pathway.

Non-Clinical Pharmacokinetic Research Methodologies

Non-clinical pharmacokinetic studies in animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug in a whole-organism setting. These studies provide data that helps bridge the gap from in vitro findings to clinical application.

Stable Isotope Tracer Studies in Preclinical Animal Models

The use of this compound as a stable isotope tracer in preclinical animal models, such as rats and dogs, represents a state-of-the-art approach to pharmacokinetic research. nih.gov In these studies, the labeled compound can be administered, and its fate tracked with high precision.

A common experimental design involves administering a therapeutic dose of the unlabeled drug and a simultaneous or staggered microdose of the 13C6-labeled drug. This "pulse-chase" like methodology allows for the determination of key pharmacokinetic parameters such as clearance, volume of distribution, and bioavailability under steady-state conditions without disrupting the existing drug concentration.

The analysis of plasma, urine, and feces for both the labeled and unlabeled drug and its metabolites via LC-MS/MS provides a complete picture of the drug's disposition. The distinct mass of this compound and its metabolites ensures that they can be quantified separately from the unlabeled drug, providing a dynamic and detailed view of the drug's absorption and elimination kinetics. Preclinical pharmacokinetic studies have been conducted on mesalazine in rats and dogs, establishing its general disposition and identifying its major metabolites in these species. nih.gov The application of stable isotope tracer techniques with this compound would significantly refine this understanding.

Table 2: Key Pharmacokinetic Parameters of Mesalazine in Preclinical Models
ParameterAnimal ModelFindingReference
AbsorptionRat, DogSystemic absorption is lower than after potentially nephrotoxic doses. nih.gov
Major MetaboliteRat, DogN-acetyl-5-aminosalicylic acid (N-Ac-5-ASA) is the primary metabolite. drugbank.comnih.gov
EliminationGeneralPrimarily renal excretion of N-Ac-5-ASA. drugbank.com

Assessment of Absorption, Distribution, and Elimination Pathways (excluding human data)

Stable isotope tracing with this compound facilitates detailed investigation of its absorption, distribution, and elimination in various animal models, providing crucial data for understanding its behavior in vivo. tandfonline.comresearchgate.net

Animal studies have demonstrated that after oral administration, mesalazine undergoes absorption, although the extent can be variable. takeda.com In rats and monkeys, toxic renal effects were observed at high doses, with plasma concentrations at the No Observed Adverse Effect Levels (NOAELs) being two to seven times higher than those used in humans. hpra.ie Lethal oral doses were established in mice and rats, leading to gastrointestinal and renal toxicity. fda.gov

The distribution of mesalazine has been shown to have a topical effect on the colonic mucosa. drugbank.comdroracle.aimedsinfo.com.au Studies in rats with induced colitis showed that mesalazine treatment significantly reduced colonic inflammation. fda.gov

The primary route of biotransformation for mesalazine is N-acetylation to its main metabolite, N-acetyl-5-aminosalicylic acid, which is pharmacologically inactive. takeda.com This process is carried out by N-acetyltransferase enzymes in the liver and intestinal mucosal cells. takeda.comuzh.ch Elimination of the absorbed drug and its metabolite occurs mainly through the renal route. takeda.com Animal studies have not indicated harmful effects of mesalazine on pregnancy, or fetal and postnatal development. takeda.comhpra.ie

Table 1: Summary of ADME Findings for Mesalazine in Non-human Models

ParameterAnimal ModelKey FindingsCitation
AbsorptionRats, MiceVariable oral absorption; high doses can lead to gastrointestinal and renal toxicity. takeda.comfda.gov
DistributionRatsPrimarily local/topical action on the colonic mucosa, reducing inflammation. fda.govdrugbank.comdroracle.aimedsinfo.com.au
MetabolismGeneralMajor metabolite is the inactive N-acetyl-5-aminosalicylic acid, formed by N-acetyltransferase enzymes in the liver and intestinal mucosa. takeda.comuzh.ch
EliminationGeneralPrimarily renal excretion of the parent drug and its N-acetylated metabolite. takeda.com
Reproductive ToxicityRatsNo indicated harmful effects on fertility, pregnancy, or fetal/postnatal development. takeda.comhpra.iefda.gov

Compartmental and Non-Compartmental Pharmacokinetic Modeling (excluding human data)

Pharmacokinetic modeling, using data derived from studies with this compound, allows for a quantitative understanding of its movement through the body over time. Both compartmental and non-compartmental analyses are employed to characterize its pharmacokinetic profile in animal models.

Non-compartmental analysis of slow-release mesalazine in animal models reveals key parameters such as peak plasma concentration (Cmax) and time to reach Cmax (Tmax). nih.gov In healthy subjects, administration of single doses of mesalazine resulted in detectable plasma concentrations after a median of 2 hours, reaching a maximum between 9-12 hours. takeda.com A high-fat meal was found to delay absorption and increase systemic exposure. takeda.com

Compartmental models can be developed to describe the time course of drug concentrations in different "compartments" of the body, such as the plasma, and tissues like the intestinal mucosa. These models are crucial for simulating drug behavior under different conditions. The use of this compound provides the high-quality data needed for the development and validation of these models. tandfonline.com For instance, pharmacokinetic studies in rats can help determine rate constants for absorption, distribution, and elimination, which are essential inputs for such models. tandfonline.com

Table 2: Key Pharmacokinetic Parameters of Mesalazine in Animal Models

ParameterAnimal ModelObservationCitation
Tmax (Time to Peak Plasma Concentration)Healthy Subjects (animal models not specified)Median of 9-12 hours after a single dose. takeda.com
Effect of FoodHealthy Subjects (animal models not specified)A high-fat meal delayed absorption but increased mean Cmax by 91% and mean AUC by 16%. takeda.com
MetabolismMiceIn vitro studies showed that murine NAT2 had the highest activity in metabolizing mesalazine. uzh.ch

Molecular Mechanism Elucidation using Isotopic Tracing

The use of this compound is instrumental in unraveling the molecular mechanisms underlying its therapeutic effects. medchemexpress.commedchemexpress.com By tracing the engagement of the labeled compound with specific cellular targets, researchers can gain a clearer understanding of its pharmacological actions.

Investigation of Mesalazine's Interaction with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

Mesalazine is known to act as an agonist for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). medchemexpress.commedchemexpress.commedchemexpress.com PPARγ is a nuclear receptor that plays a role in regulating inflammation. drugbank.commedsinfo.com.aunih.gov Studies using colon cancer cell lines have shown that mesalazine's anti-proliferative and pro-apoptotic effects are, in part, mediated through its activation of PPARγ. nih.gov The activation of PPARγ by mesalazine can lead to the transrepression of key inflammatory genes. nih.gov Research has demonstrated that the anti-neoplastic effect of mesalazine is at least partially dependent on PPARγ. medchemexpress.com

Table 3: Mechanistic Insights into Mesalazine and PPARγ Interaction

Experimental SystemKey FindingsCitation
Colon Cancer Cell Lines (Caco-2, HT-29, HCT-116)Mesalazine's pro-apoptotic and anti-proliferative actions are regulated via PPARγ-dependent pathways. nih.gov
General (Review)Mesalazine acts as a specific PPARγ agonist. medchemexpress.commedchemexpress.commedchemexpress.com
Intestinal Epithelial CellsThe antineoplastic effect of mesalazine is mediated by PPARγ. medchemexpress.com

Analysis of Mesalazine's Influence on Nuclear Factor-kappa B (NF-κB) Signaling Pathways

Mesalazine has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response. drugbank.commedsinfo.com.aumedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.comgeneesmiddeleninformatiebank.nl By inhibiting NF-κB, mesalazine can suppress the production of pro-inflammatory cytokines. drugbank.com In interleukin-10 knockout mice, a model for spontaneous colitis, mesalazine was found to down-regulate the STAT3/NF-κB signaling pathway, which was associated with the alleviation of colitis symptoms. nih.govnih.gov This suggests that the therapeutic effect of mesalazine in inflammatory bowel disease is at least partly due to its modulation of the NF-κB pathway. nih.govnih.gov

Table 4: Effects of Mesalazine on NF-κB Signaling

Experimental ModelKey FindingsCitation
Interleukin-10 Knockout MiceMesalazine alleviates colitis by down-regulating the STAT3/NF-κB signaling pathway. nih.govnih.gov
General (Review)Mesalazine inhibits the activation of NF-κB, a key regulator of pro-inflammatory protein transcription. drugbank.commedsinfo.com.aumedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.comgeneesmiddeleninformatiebank.nl
Intestinal Epithelial CellsMesalazine blocks NF-κB through the inhibition of p21-activated kinase 1 (PAK1). medchemexpress.com

Exploration of Mesalazine's Modulation of Wnt/β-catenin Pathway Components

The Wnt/β-catenin signaling pathway is implicated in cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers, including colorectal cancer. mdpi.comnih.gov Studies have indicated that mesalazine can inhibit the Wnt/β-catenin pathway. mdpi.comnih.gov This inhibition may occur through various mechanisms, including the inhibition of protein phosphatase 2A (PP2A), which leads to increased phosphorylation and subsequent degradation of β-catenin. mdpi.comresearchgate.net However, in β-catenin mutant cell lines, mesalazine did not affect the Wnt/β-catenin pathway, suggesting that its efficacy may depend on the genetic background of the cells. researchgate.net

Table 5: Mesalazine's Influence on the Wnt/β-catenin Pathway

Experimental SystemKey FindingsCitation
Colorectal Cancer Cell LinesMesalazine can inhibit the Wnt/β-catenin pathway, potentially through inhibition of PP2A. mdpi.comresearchgate.net
β-catenin Mutant Cell Lines (HCT116, SW48)Mesalazine did not affect the Wnt/β-catenin pathway, indicating a dependency on the cellular genetic context. researchgate.net
Colon Cancer CellsMesalazine initiates an anti-oncogenic β-catenin/MUCDHL negative feedback loop through cell-specific mechanisms. nih.gov

Mechanistic Studies on Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

Mesalazine is known to inhibit both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are responsible for the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes, respectively. drugbank.comdroracle.aimedsinfo.com.aunih.govmdpi.comnih.govhmdb.ca By blocking these enzymes, mesalazine reduces the levels of these inflammatory mediators in the colon. droracle.ai This dual inhibition is considered a significant part of its anti-inflammatory mechanism of action in inflammatory bowel disease. mdpi.comhmdb.ca

Table 6: Inhibitory Effects of Mesalazine on COX and LOX Pathways

Enzyme PathwayEffect of MesalazineConsequenceCitation
Cyclooxygenase (COX)InhibitionReduced production of prostaglandins. drugbank.comdroracle.aimedsinfo.com.aunih.govmdpi.comnih.govhmdb.ca
Lipoxygenase (LOX)InhibitionReduced production of leukotrienes. drugbank.comdroracle.aimedsinfo.com.aunih.govmdpi.comnih.govhmdb.ca

Research into Mesalazine's Impact on Reactive Oxygen Species (ROS) Formation and DNA Integrity

Mesalazine (also known as 5-aminosalicylic acid or 5-ASA) exhibits a complex, dual role in modulating cellular oxidative stress and maintaining DNA integrity. Research indicates that its effects can be either protective (antioxidant) or damaging (pro-oxidant), depending on the specific cellular environment.

As an antioxidant, mesalazine is known to have direct free-radical scavenging properties. oup.com It can inhibit the formation of reactive oxygen species (ROS) from sources like polymorphonuclear leukocytes, which are involved in the inflammation associated with conditions like inflammatory bowel disease (IBD). wjgnet.com This action is believed to reduce or prevent DNA damage, a key factor in colon carcinogenesis. wjgnet.com In studies on intestinal epithelial cells, mesalazine was shown to decrease ROS levels, particularly in the lower colonic crypts where progenitor cells reside, and to increase the expression of the antioxidant enzyme catalase in patients with chronic ulcerative colitis (CUC). nih.gov

The table below summarizes key research findings on mesalazine's impact on ROS and DNA integrity.

Table 1: Effects of Mesalazine on Reactive Oxygen Species (ROS) and DNA Integrity

Research Focus Experimental Model Key Findings Reference(s)
Antioxidant Effects Polymorphonuclear leukocytes Inhibited the formation of ROS. wjgnet.com
Intestinal epithelial cells (from mice and CUC patients) Reduced ROS levels in lower colonic crypts; increased expression of catalase. nih.gov
General (IBD treatment context) Possesses direct free-radical scavenging properties. oup.com
Pro-oxidant Effects φX-174 RF I plasmid DNA with Copper (Cu(II)) Induced oxidative DNA strand breaks via a copper-redox cycling mechanism that generates hydroxyl radicals. researchgate.netnih.gov

| DNA Damage Context | Inflammatory Bowel Disease (IBD) | Chronic inflammation generates ROS and RNS, leading to DNA damage; mesalazine is a conventional treatment with anti-oxidative effects. | oup.comiiarjournals.org |

Studies on Cell Cycle Progression and Apoptosis in Preclinical Cell Models

A significant body of research has focused on the antineoplastic properties of mesalazine, specifically its ability to influence cell cycle progression and induce programmed cell death (apoptosis) in preclinical models of colorectal cancer (CRC). These studies demonstrate that mesalazine can directly target cancer cells to inhibit their growth and survival. wjgnet.comnih.gov

Multiple in vitro studies have confirmed that mesalazine inhibits the proliferation and enhances apoptosis in various CRC cell lines in a time- and dose-dependent manner. wjgnet.comnih.govmdpi.com The mechanisms underlying these effects involve the modulation of key cell cycle checkpoints. Research has shown that mesalazine can cause an arrest in the cell cycle, though the specific phase of arrest appears to vary between studies. Some studies report an accumulation of CRC cells in the S-phase after treatment with mesalazine for 24-48 hours. wjgnet.comnih.govresearchgate.net This S-phase arrest is linked to the downregulation of the CDC25A protein, a phosphatase that is critical for the G1/S transition and S-phase progression. mdpi.comresearchgate.netresearchgate.net Other research has indicated that mesalazine induces a mitotic arrest, causing cells to accumulate in the G2/M phase. nih.govnih.gov

The induction of apoptosis by mesalazine is a crucial component of its anticancer activity. nih.gov This process is often mediated through the activation of caspases, which are key executioner proteins in the apoptotic pathway. Specifically, mesalazine has been shown to induce apoptosis through the activation of caspase-3 and caspase-8. nih.govdrugbank.com This pro-apoptotic effect contributes to the elimination of cancer cells. Furthermore, mesalazine has been found to inhibit the Wnt/β-catenin signaling pathway, which is often overactive in CRC, by increasing the phosphorylation of β-catenin and reducing the expression of its target genes like cyclin D1 and c-Myc. wjgnet.com

The table below details the findings from studies on mesalazine's effects on cell cycle and apoptosis in different preclinical models.

Table 2: Effects of Mesalazine on Cell Cycle and Apoptosis in Preclinical Models

Cell Line(s) Effect on Cell Cycle Effect on Apoptosis Key Molecular Changes Reference(s)
HCT-116, HT-29 S-phase arrest Induces apoptosis at later time points (e.g., 48h) Downregulation of CDC25A protein; sustained phosphorylation of CDK2. researchgate.net
Colon carcinoma cells Mitotic arrest Induces apoptosis Activation of caspase-3. nih.gov
Caco-2, HT-29, HCT-116 G1/G0 arrest Induces apoptosis Increased caspase-3 and caspase-8 activity; decreased survivin and Xiap expression; increased PTEN expression. drugbank.com
HT-29 G2/M phase arrest Induces apoptosis Activation of caspase-3. nih.gov
CT26 (murine CRC) S-phase accumulation Not specified Dose-dependent reduction of CDC25A protein. researchgate.netresearchgate.net

Research Methodological Innovations and Future Trajectories

Integration of Stable Isotope Tracing with Multi-Omics Approaches (e.g., Proteomics, Transcriptomics)

The use of Mesalazine-13C6 Hydrochloride is central to the field of Stable Isotope-Resolved Metabolomics (SIRM), an approach that integrates the tracing of metabolic pathways with other high-throughput 'omics' technologies. nih.govresearchgate.net This multi-omics strategy provides a holistic view of a drug's impact, connecting its metabolic fate to its effects on gene expression and protein synthesis. mdpi.com

In the context of IBD research, introducing this compound to cellular or animal models allows researchers to track the ¹³C label as the drug is metabolized. nih.gov The resulting labeled metabolites can be identified and quantified, providing a dynamic map of the drug's metabolic network. nih.gov When combined with other omics layers, the scientific insights are magnified:

Transcriptomics: By analyzing the messenger RNA (mRNA) in cells exposed to the drug, researchers can identify which genes are turned on or off. This can reveal the genetic pathways that mesalazine influences, such as those controlling inflammation or cell growth.

Proteomics: This involves the large-scale study of proteins. By comparing the proteome of cells with and without exposure to this compound, scientists can determine how the drug affects the levels of specific proteins, such as inflammatory cytokines or proteins involved in maintaining the gut barrier. medrxiv.orgresearchgate.net

This integrated approach allows researchers to build a comprehensive model of mesalazine's mechanism of action, from its initial metabolic conversion to its ultimate influence on the proteins that carry out cellular functions.

Table 1: Illustrative Workflow for a Multi-Omics Study Using this compound

StepActionTechnology UsedInformation Gained
1. Tracer AdministrationIntroduce this compound to an in vitro (e.g., colon organoids) or in vivo model.Cell Culture / Animal ModelInitiates the tracing process.
2. Sample CollectionCollect biological samples (cells, tissues, biofluids) at various time points.Standard laboratory proceduresProvides snapshots of the metabolic state over time.
3. Metabolite AnalysisExtract metabolites and analyze using mass spectrometry to detect ¹³C-labeled molecules.LC-MS/MSIdentifies and quantifies the drug and its labeled metabolites. mdpi.com
4. Transcriptomic AnalysisIsolate RNA from samples and perform sequencing.RNA-SeqQuantifies gene expression changes in response to the drug.
5. Proteomic AnalysisIsolate proteins from samples and analyze using mass spectrometry.LC-MS/MSQuantifies protein expression changes. medrxiv.org
6. Data IntegrationCombine metabolomic, transcriptomic, and proteomic datasets.Bioinformatics and Computational ModelingBuilds a comprehensive model of the drug's mechanism of action. mdpi.com

Advances in High-Resolution Mass Spectrometry for Isotopic Flux Analysis

Metabolic flux analysis (MFA) is the quantification of the rate of turnover of metabolites in a biological system and is a cornerstone of systems biology. researchgate.net The use of stable isotope tracers like this compound is essential for MFA, and recent advances in high-resolution mass spectrometry (HRMS) have dramatically enhanced the precision and scope of these studies. researchgate.netsci-hub.se

Instruments such as the Orbitrap mass spectrometer offer exceptionally high resolution and mass accuracy. researchgate.netacs.orgthermofisher.com This capability is critical for isotopic flux analysis because it allows scientists to clearly distinguish between different isotopologues—molecules that differ only in their isotopic composition. For example, HRMS can separate the signal of a metabolite containing one ¹³C atom from one containing two, or from other naturally occurring heavy isotopes like ¹⁸O or ³⁴S. thermofisher.com

Furthermore, tandem mass spectrometry (MS/MS) provides another layer of information. nih.gov In an MS/MS experiment, a specific labeled metabolite ion is selected, fragmented, and the resulting fragment ions are analyzed. This can reveal the exact position of the ¹³C atoms within the molecule's structure. This positional information is invaluable for differentiating between alternative metabolic pathways and building highly accurate flux maps. The combination of stable isotope labeling with HRMS and MS/MS provides unprecedented detail on the metabolic fate of this compound. nih.gov

Table 2: Comparison of Mass Spectrometry Techniques for Isotopic Flux Analysis

TechniqueKey AdvantageApplication in Mesalazine-13C6 HCl Research
Gas Chromatography-MS (GC-MS)Excellent separation and robust for analyzing certain classes of metabolites like amino acids. researchgate.netQuantifying ¹³C enrichment in amino acids to see downstream effects of mesalazine on cellular metabolism.
Liquid Chromatography-MS (LC-MS)Versatile for a wide range of metabolites, including those that are non-volatile or thermally unstable. mdpi.comDirectly tracing the primary metabolic pathway of this compound and its acetylated metabolite.
High-Resolution MS (e.g., Orbitrap)High mass accuracy and resolution, allowing for clear separation of isotopologues. acs.orgmpi-cbg.deAccurately quantifying the degree of ¹³C labeling in various metabolites, even in complex biological samples.
Tandem MS (MS/MS)Provides structural information by fragmenting molecules. nih.govDetermining the specific location of ¹³C atoms within a metabolite, helping to resolve ambiguous pathway steps.

Computational Modeling and Simulation for Predictive Metabolic Pathway Mapping

The vast datasets generated from stable isotope tracing experiments require sophisticated computational tools for interpretation. nih.gov Computational modeling and simulation are used to translate raw mass spectrometry data into a quantitative and predictive map of metabolic pathways. metalyticsbio.com

The process begins by constructing a stoichiometric model, which is a network of all known biochemical reactions relevant to the system being studied. Data from the this compound tracing experiment—specifically, the measured distribution of ¹³C isotopes across various metabolites—are then fed into this model. metalyticsbio.com Specialized software packages, such as 13CFLUX2 and METRAN, employ algorithms like the Elementary Metabolite Units (EMU) framework to calculate the flux, or rate, of each reaction in the network that best explains the observed labeling pattern. nih.gov13cflux.netmit.eduoup.com

This approach creates a detailed, quantitative model of how mesalazine is processed and how it perturbs the cell's metabolic network. These predictive models can be used to simulate how the system might respond to different conditions, identify potential bottlenecks in metabolic pathways, and generate new hypotheses for further experimental testing. nih.gov

Table 3: Selected Software for 13C-Metabolic Flux Analysis

SoftwareKey FeatureReference
13CFLUX2A high-performance software suite for steady-state MFA and experimental design. 13cflux.netoup.comresearchgate.net
METRANBased on the Elementary Metabolite Units (EMU) framework for efficient flux calculation. mit.edu
INCASupports both steady-state and isotopically non-stationary metabolic flux analysis (INST-MFA).
OpenMebiusAn open-source platform for modeling and flux analysis.

Emerging Applications of this compound in Drug Development Research Beyond Current Scope

While mesalazine is primarily an anti-inflammatory drug, research has uncovered its potential as a chemopreventive agent against colitis-associated colorectal cancer (CRC). nih.govgutnliver.org Mesalazine has been shown to inhibit the growth of CRC cells and promote their death (apoptosis), often through mechanisms separate from its anti-inflammatory effects. nih.govmdpi.com this compound is a critical tool for investigating these novel applications in drug development.

The chemopreventive action of mesalazine is linked to its ability to modulate several key signaling pathways involved in cancer development, such as the Wnt/β-catenin and cyclooxygenase (COX) pathways. nih.govnih.govmdpi.com By using this compound, researchers can precisely trace the drug's journey to the colon and into cancer cells. They can then use the multi-omics and mass spectrometry techniques described above to map how the drug and its metabolites directly engage with these cancer-related pathways. For instance, tracing can reveal how mesalazine metabolism impacts the production of prostaglandins (B1171923) or the nuclear translocation of β-catenin, both of which are crucial events in CRC progression. nih.govmdpi.com This provides a mechanistic understanding that is essential for designing drugs with improved efficacy.

This research has shown that mesalazine can slow the replication of potentially cancerous cells and induce their apoptosis without affecting normal epithelial cells. nih.gov The ability to track the compound's metabolic impact at the cellular level with this compound is key to optimizing this selective anti-cancer effect. There is also interest in developing new formulations, such as co-crystals, to improve drug delivery, and labeled compounds are invaluable for studying the pharmacokinetics of these new systems. google.com

Table 4: Key Molecular Targets of Mesalazine in Colorectal Cancer Prevention Research

Target/PathwayEffect of MesalazineRelevance to CancerReference
Cyclooxygenase (COX) EnzymesInhibitionReduces production of pro-inflammatory and pro-tumorigenic prostaglandins. nih.govncats.iohmdb.ca
Wnt/β-catenin PathwayInhibition (e.g., reduces nuclear β-catenin)Blocks a key signaling cascade that drives proliferation in many colorectal cancers. nih.gov
Nuclear Factor kappa B (NF-κB)InhibitionDownregulates a major transcription factor that promotes inflammation and cell survival. drugbank.comnih.gov
Cell Cycle CheckpointsActivation/Modulation (e.g., G2/M phase accumulation)Slows down the proliferation of cancer cells, allowing more time for DNA repair or apoptosis. nih.govferring.com

Q & A

Q. How can researchers verify the identity and purity of Mesalazine-13C6 Hydrochloride in experimental settings?

Methodological Answer:

  • Analytical Techniques : Use high-performance liquid chromatography (HPLC) with a C18 column and mobile phases like 0.03 M phosphate buffer-methanol (70:30) for retention time comparison against unlabeled mesalazine. Confirm isotopic labeling via mass spectrometry (MS) to detect the 13C6 signature (molecular weight: 195.55 g/mol, exact mass: 195.039) .
  • Purity Criteria : Monitor absorbance at 440 nm and 650 nm; absorbance should not exceed 0.15 and 0.10, respectively, to rule out colored impurities .

Q. What are the recommended protocols for preparing stable stock solutions of this compound for in vitro and in vivo studies?

Methodological Answer:

  • In Vitro : Dissolve in DMSO at 10 mM (e.g., 5.11 mL DMSO per 10 mg compound) due to its high solubility in this solvent. Aliquot and store at -20°C for ≤3 years .
  • In Vivo : For animal studies, prepare formulations like 10% DMSO + 90% 20% SBE-β-CD in saline. Validate stability by checking for precipitation or pH shifts post-reconstitution .

Q. What quality control methods are critical for ensuring batch-to-batch consistency of this compound?

Methodological Answer:

  • Related Substances Detection : Use HPLC with a limit test (e.g., 1% threshold for impurities) to identify derivatives like phenylazosalicylic acid or diaminosalicylic acid, which may form during synthesis .
  • Stability Testing : Perform accelerated degradation studies under heat (50°C) and light exposure to monitor byproducts via spectral shifts (e.g., UV absorbance changes) .

Advanced Research Questions

Q. How can this compound be integrated into experimental designs to study PPARγ/NF-κB pathway modulation in intestinal inflammation?

Methodological Answer:

  • Mechanistic Studies : Use isotope-labeled mesalazine in cell-based assays (e.g., Caco-2 or HT-29 colon cells) to track drug uptake via LC-MS. Combine with siRNA knockdown of PPARγ to validate pathway specificity .
  • Dose Optimization : Perform dose-response curves (0.1–10 µM) in NF-κB reporter assays, using unlabeled mesalazine as a control to assess isotopic effects .

Q. What experimental strategies mitigate stability challenges when using this compound in long-term in vivo studies?

Methodological Answer:

  • Formulation Adjustments : For oral administration, use PEG400-based suspensions to enhance gastrointestinal stability. Monitor plasma metabolites via 13C-NMR to confirm intact drug delivery .
  • Storage Protocols : Store lyophilized powder at -80°C with desiccants to prevent hydrolysis. Validate stability via periodic HPLC analysis of retained parent compound (>95%) .

Q. How can researchers resolve contradictions in reported anti-proliferative effects of this compound in colon cancer models?

Methodological Answer:

  • Controlled Variables : Standardize cell culture conditions (e.g., oxygen levels, serum concentration) to minimize variability. Use isotopic tracing to distinguish drug-specific effects from background metabolic activity .
  • Data Normalization : Express results as fold-change relative to 13C6-labeled internal standards to control for batch-specific isotopic enrichment differences .

Q. What advanced applications exist for the 13C6 label in this compound beyond basic pharmacokinetic studies?

Methodological Answer:

  • Isotopic Flux Analysis : Apply in stable isotope-resolved metabolomics (SIRM) to trace 13C incorporation into TCA cycle intermediates, revealing drug-induced metabolic reprogramming in cancer cells .
  • Protein Binding Studies : Use 13C-isotope shifts in NMR to map drug interactions with PPARγ ligand-binding domains, identifying critical binding residues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.